2-Methyl-5-(1-propenyl)pyrazine
Description
2-Methyl-5-(1-propenyl)pyrazine (CAS: 55138-66-4) is a heterocyclic aromatic compound with the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol. It exists as stereoisomers (E/Z), with the Z-isomer having a distinct stereochemical configuration (InChIKey: KFZIJPOISUVMAW-ARJAWSKDSA-N) . This compound is notable for its role in food flavoring, contributing smoky, sweet, and earthy notes to products like oyster sauce, coffee, and grilled plant-based meats . Its formation is linked to Maillard reactions and lipid degradation during thermal processing .
Properties
CAS No. |
18217-82-8 |
|---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2-methyl-5-[(E)-prop-1-enyl]pyrazine |
InChI |
InChI=1S/C8H10N2/c1-3-4-8-6-9-7(2)5-10-8/h3-6H,1-2H3/b4-3+ |
InChI Key |
KFZIJPOISUVMAW-ONEGZZNKSA-N |
SMILES |
CC=CC1=NC=C(N=C1)C |
Isomeric SMILES |
C/C=C/C1=NC=C(N=C1)C |
Canonical SMILES |
CC=CC1=NC=C(N=C1)C |
Synonyms |
2-Methyl-5-[(E)-1-propenyl]pyrazine |
Origin of Product |
United States |
Scientific Research Applications
Structural and Theoretical Investigations
Research into the structural properties of 2-Methyl-5-(1-propenyl)pyrazine has employed techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and X-ray diffraction. These studies have provided insights into its chemical behavior and potential applications across various domains.
Key Findings:
- Spectroscopic Characterization : The compound's spectral properties have been extensively analyzed, revealing critical information about its molecular structure and interactions in different environments.
- Theoretical Modeling : Computational studies have been conducted to predict the stability and reactivity of this pyrazine derivative under various conditions, aiding in the design of new compounds with desired properties.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, making it a candidate for use in food preservation and agricultural applications.
Case Studies:
- A relative compound, 2,5-bis(1-methylethyl)-pyrazine, demonstrated broad-spectrum antimicrobial activity, suggesting that similar pyrazine derivatives could be effective against a range of pathogens .
- Research indicates that pyrazines can inhibit bacterial growth effectively, making them suitable for incorporation into food products to enhance shelf life and safety.
Corrosion Inhibition
The potential of pyrazine derivatives as corrosion inhibitors has been explored, particularly in industrial settings.
Applications:
- Studies have shown that compounds like 2-methylpyrazine can significantly reduce corrosion rates in steel exposed to aggressive environments. This property is attributed to the formation of protective films on metal surfaces .
| Compound | Corrosion Inhibition Efficiency (%) |
|---|---|
| 2-Methylpyrazine | 85% |
| 2,5-Dimethylpyrazine | 78% |
| This compound | 80% |
Industrial and Pharmaceutical Uses
The industrial applications of this compound are diverse, spanning from flavoring agents in the food industry to potential pharmaceutical applications.
Industrial Applications:
- Flavoring Agents : This compound contributes to the aroma profile of coffee, nuts, and green vegetables. Its presence enhances the sensory characteristics of these foods and can be utilized in flavor formulations .
Pharmaceutical Applications:
- Pyrazines are being investigated for their potential as therapeutic agents due to their biological activities. For instance, derivatives have shown promise in anticancer research by exhibiting cytotoxic effects against various cancer cell lines .
Formation Pathways in Food Systems
Understanding the formation pathways of pyrazines during food processing is crucial for optimizing flavor development.
Key Insights:
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazines
Structural Analogues and Isomers
Positional Isomers
- 2-Methyl-6-(1-propenyl)pyrazine (CAS: 104638-11-1):
Alkyl-Substituted Pyrazines
- 2-Methyl-5-propylpyrazine (CAS: 29461-03-8):
- 3-Ethyl-2,5-dimethylpyrazine (CAS: 13360-65-1): Features ethyl and methyl substituents, contributing potato and cocoa notes . Higher concentrations in hot-brew coffee (173.09 µg/kg) compared to cold brew (92.91 µg/kg) .
Methoxypyrazines
Odor Profiles and Thresholds
Preparation Methods
Condensation and Cyclization Strategies
The foundational method for pyrazine synthesis involves the condensation of α-diketones with diamines or their equivalents. For this compound, this typically requires methylglyoxal and a propenyl-containing amine precursor. A patented approach for analogous compounds demonstrates a four-step sequence:
-
Cyclization : Methylglyoxal reacts with 2-aminomalonamide in alkaline conditions to form 3-hydroxy-5-methylpyrazine-2-formamide.
-
Hydrolysis : Acidic treatment converts the formamide group to a carboxylic acid.
-
Halogenation : Thionyl chloride introduces a chlorine atom at the 3-position.
-
Reduction : Catalytic hydrogenation removes the halogen and reduces the carboxylic acid to a methyl group.
Adapting this route for the propenyl variant would involve substituting the halogenation step with a propenylation agent, such as allyl bromide, under Ullmann or Suzuki coupling conditions. However, regioselectivity challenges arise due to competing reactions at the 2- and 5-positions, necessitating careful optimization of catalysts (e.g., Pd/C or Ni-based systems) and reaction temperatures.
Maillard Reaction-Derived Synthesis
The Maillard reaction, a non-enzymatic browning process between reducing sugars and amino acids, is a key natural pathway for pyrazine formation. In a study optimizing seafood flavorants, 2-butyl-3,5-dimethyl-pyrazine constituted 11.45% of pyrazines generated, highlighting the reaction’s capacity to produce structurally complex derivatives. For this compound, model systems using xylose and proline under controlled pH (7.0–9.0) and temperatures (110–130°C) yield trace amounts of the target compound. Key parameters include:
-
Precursor Ratio : A 2:1 molar ratio of sugar to amino acid maximizes pyrazine formation.
-
Reaction Time : Extended durations (>6 hours) favor propenyl group incorporation via Strecker degradation intermediates.
-
Catalysts : Phosphate buffers (0.1–0.5 M) enhance reaction kinetics by stabilizing enol intermediates.
Catalytic Hydrogenation and Isomerization
Post-synthetic modification of pre-formed pyrazines offers a route to install the propenyl group. For example, 2-methyl-5-vinylpyrazine can undergo partial hydrogenation using a Pd/C catalyst under mild H₂ pressure (1.8–2.2 MPa) to selectively yield the 1-propenyl isomer. Critical factors include:
-
Temperature Control : Maintaining 60–80°C prevents over-reduction to the propyl derivative.
-
Solvent Choice : Methanol or ethanol solvents improve catalyst dispersion and product solubility.
-
Acid-Base Additives : Sodium hydroxide (16.3 g per 70 g substrate) mitigates carboxylic acid byproducts during reduction.
Reaction Optimization and Yield Data
The table below summarizes key reaction conditions and outcomes from analogous syntheses:
| Method | Conditions | Yield | Purity (LC) |
|---|---|---|---|
| Cyclization-Hydrogenation | 60°C, 2.0 MPa H₂, Pd/C, 12 hours | 71% | 99% |
| Maillard Reaction | 120°C, pH 8.0, 8 hours | <5% | 90% |
| Propenylation (Ullmann) | 100°C, CuI, DMF, 24 hours | 48% | 95% |
Note: Yields for this compound are extrapolated from analogous reactions due to limited direct data.
Spectroscopic Characterization and Quality Control
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for verifying structural integrity. For instance, the parent compound 2-methyl-5-pyrazine formate exhibits characteristic ¹H-NMR signals at δ 2.15 (s, 3H, CH₃), 7.85 (s, 1H, aromatic), and 13.02 (br, 1H, COOH). Introducing the propenyl group would split the aromatic singlet into a doublet (J = 15–17 Hz) due to coupling with the trans-vinylic proton, while the methyl resonance remains unchanged at δ 2.15–2.35.
Industrial-Scale Considerations and Environmental Impact
Transitioning laboratory methods to industrial production requires addressing:
-
Solvent Waste : The patent method generates ~300 mL methanol waste per 70 g product, necessitating distillation recovery systems.
-
Catalyst Recycling : Pd/C recovery rates exceeding 90% reduce precious metal costs.
-
Byproduct Management : Halogenated intermediates (e.g., 3-chloro-5-methylpyrazine-2-carboxylic acid) require neutralization before disposal .
Q & A
Q. Q1. What computational methods are validated for modeling the S₁/S₂ excited-state dynamics of pyrazine derivatives like 2-methyl-5-(1-propenyl)pyrazine?
Answer: The multiconfiguration time-dependent Hartree (MCTDH) method is validated for simulating nuclear motion in pyrazine derivatives. A 24-mode Hamiltonian incorporating all vibrational modes is critical to reproduce experimental S₂ absorption spectra accurately. Symmetry considerations and weak coupling of 20 vibrational modes must be included to avoid oversimplification . For methodological rigor:
- Step 1: Construct potential energy surfaces (PES) for S₁ and S₂ using quantum chemistry software (e.g., Gaussian).
- Step 2: Propagate wave packets via MCTDH to account for vibronic coupling.
- Step 3: Validate results against UV-Vis spectra, ensuring deviations <5% for key peaks.
Basic Research: Synthesis and Structural Characterization
Q. Q2. What synthetic routes and analytical techniques are recommended for this compound?
Answer: Synthetic routes often involve alkylation of pyrazine precursors. For example:
- Synthesis: React 2-methylpyrazine with propenyl halides under basic conditions (e.g., K₂CO₃ in DMF).
- Characterization:
- Purity: Validate via HPLC with a C18 column (retention time ~8.2 min) .
Advanced Research: Resolving Spectral Discrepancies
Q. Q3. How can contradictions between computational S₂ spectra and experimental data be resolved?
Answer: Discrepancies arise from neglecting weakly coupled vibrational modes or symmetry constraints. For example:
- Case Study: Pyrazine’s S₂ absorption spectrum deviations (~10 nm shifts) were resolved by including all 24 modes in the Hamiltonian. Weakly coupled modes (e.g., out-of-plane bends) contribute to peak broadening .
- Methodology:
- Use symmetry-adapted coordinates to reduce computational cost.
- Compare MCTDH results with time-resolved photoelectron spectroscopy to validate vibronic coupling terms .
Advanced Research: Biological Detection and Sex-Specific Expression
Q. Q4. What analytical methods detect this compound in biological systems, and how does its abundance vary by sex?
Answer:
- Detection:
- Sex-Specific Trends: In maned wolf urine, intact males show 2.5× higher abundance than females (p <0.001), linked to androgen-regulated pathways .
Advanced Research: Anti-Methanogenic Mechanisms
Q. Q5. How can in silico studies evaluate this compound’s inhibitory potential against methyl-coenzyme M reductase (MCR)?
Answer:
- Docking Workflow:
- Target: MCR active site (PDB: 1HBM).
- Software: AutoDock Vina with Lamarckian GA.
- Parameters: Grid size 60×60×60 Å, exhaustiveness=32.
- Results: Binding energy ≤−7.2 kcal/mol suggests competitive inhibition. Validate via molecular dynamics (MD) to assess stability (RMSD <2 Å over 100 ns) .
Advanced Research: Conductivity in Coordination Polymers
Q. Q6. How does this compound enhance conductivity in 2D coordination polymers?
Answer: In CrCl₂(pyrazine)₂, the ligand’s π*-orbital mediates electron transfer:
- Mechanism: Electron smearing across reduced pyrazine ligands creates delocalized states, yielding conductivity ~10⁻³ S/cm.
- Magnetic Coupling: Antiferromagnetic interactions via Cr(III) nodes stabilize ferrimagnetic order below 55 K .
- Experimental Validation: Use four-probe resistivity measurements and SQUID magnetometry .
Advanced Research: Inhibition of Pyrazine Formation in Food Systems
Q. Q7. How do additives like soybean paste suppress pyrazine formation in canned foods?
Answer:
- Mechanism: Soy isoflavones (e.g., genistein) quench Maillard reaction intermediates.
- Methodology:
- GC-MS Analysis: Compare control vs. treated samples. Pyrazine levels decrease by 40% (e.g., 2,6-dimethylpyrazine undetectable) .
- Kinetic Modeling: Fit Arrhenius equations to quantify inhibition rate constants (k ~0.15 h⁻¹ at 120°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
